An In-depth Technical Guide to the Chemical Properties of Guanidine Sulfate for Researchers
An In-depth Technical Guide to the Chemical Properties of Guanidine Sulfate for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of guanidine (B92328) sulfate (B86663), a versatile and widely used reagent in biochemical research. Its primary applications in protein denaturation and nucleic acid extraction are detailed, with a focus on providing practical experimental protocols and clear data presentation.
Core Chemical and Physical Properties
Guanidine sulfate, also known as guanidinium (B1211019) sulfate, is the salt formed from two equivalents of guanidine and one equivalent of sulfuric acid. Guanidine is a strong organic base, and its protonated form, the guanidinium cation, is resonance-stabilized.
Table 1: Chemical Identifiers of Guanidine Sulfate
| Identifier | Value |
| CAS Number | 594-14-9[1][2][3][4][5][6][7][8], 1184-68-5[9][10] |
| Molecular Formula | C₂H₁₂N₆O₄S or [C(NH₂)₃]₂SO₄[9][11] |
| Molecular Weight | 216.22 g/mol [4][6][8][9][12][13] |
| Synonyms | Guanidinium sulfate, Bisguanidinium sulfate[1][6][8][14] |
Table 2: Physical Properties of Guanidine Sulfate
| Property | Value |
| Appearance | White crystalline powder or solid[1][2][9][15][13][16] |
| Melting Point | 290-293 °C (decomposes)[2][3][4][7][8][9][15][12][16] |
| Solubility | Soluble in water[2][8][9][15][12][16], slightly soluble in ethanol[9] |
| Stability | Stable under normal temperatures and pressures[14] |
| Reactivity | Avoid contact with strong oxidizing agents[12][14] |
Applications in Research
Guanidine sulfate and its related salt, guanidine hydrochloride, are powerful chaotropic agents. They disrupt the hydrogen bonding network in water, which in turn interferes with the non-covalent interactions that stabilize the native conformation of macromolecules like proteins and nucleic acids.
Protein Denaturation
Guanidinium ions effectively denature proteins by disrupting their secondary, tertiary, and quaternary structures. This property is invaluable for a range of applications, including:
-
Protein Folding and Stability Studies: By monitoring the denaturation process as a function of guanidine sulfate concentration, researchers can determine the thermodynamic stability of a protein.
-
Solubilization of Inclusion Bodies: Recombinant proteins expressed in bacteria often form insoluble aggregates known as inclusion bodies. Guanidine salts are used to solubilize these aggregates, allowing for subsequent refolding into the active protein.
Caption: Workflow for analyzing protein stability using guanidine sulfate-induced denaturation.
This protocol outlines a common method to determine the conformational stability of a protein.
Materials:
-
Purified protein containing tryptophan residues
-
High-purity guanidine sulfate
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of guanidine sulfate (e.g., 6 M) in the desired buffer. The dissolution of guanidine sulfate is endothermic, so gentle heating may be required. Adjust the pH after the salt has completely dissolved. The exact concentration of the stock solution should be determined by refractive index measurements.
-
Prepare a series of protein samples with varying concentrations of guanidine sulfate. This is typically done by mixing the protein stock solution, buffer, and guanidine sulfate stock solution to achieve a final protein concentration in the low micromolar range and denaturant concentrations spanning from 0 M to near the stock concentration.
-
Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium. This can range from minutes to several hours and should be determined empirically for the protein of interest.
-
Measure the intrinsic tryptophan fluorescence of each sample. Excite the samples at 295 nm to minimize contributions from tyrosine fluorescence. Record the emission spectrum from approximately 310 nm to 400 nm.
-
Analyze the data. The wavelength of maximum emission (λmax) will typically shift from around 330-340 nm for the folded protein to 350-355 nm for the unfolded protein. Plot the change in λmax or fluorescence intensity at a specific wavelength as a function of guanidine sulfate concentration.
-
Fit the resulting sigmoidal curve to a two-state unfolding model. This allows for the determination of the midpoint of the transition (Cm), the m-value (a measure of the dependence of ΔG on denaturant concentration), and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).
Nucleic Acid Extraction
Guanidinium salts, particularly guanidinium thiocyanate, are central to many RNA extraction protocols. They lyse cells and organelles while simultaneously inactivating nucleases (RNases and DNases) that would otherwise degrade the nucleic acids.
Caption: Workflow for single-step RNA isolation using a guanidinium-based lysis solution.
This protocol is based on the widely used acid guanidinium thiocyanate-phenol-chloroform extraction method.[17][18]
Materials:
-
Cultured cells
-
Denaturing solution (e.g., TRIzol® or a solution containing 4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, and 0.1 M 2-mercaptoethanol)[18]
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Homogenize cells in the denaturing solution. For cells grown in a monolayer, remove the culture medium and add 1 ml of the denaturing solution per 10⁷ cells directly to the plate. For suspension cells, pellet the cells, discard the supernatant, and lyse the pellet in 1 ml of denaturing solution per 10⁷ cells. Pass the lysate through a pipette several times to ensure complete homogenization.[2]
-
Add 0.2 ml of chloroform per 1 ml of the denaturing solution used. Cap the tubes securely and shake vigorously for 15 seconds.
-
Incubate the samples at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4 °C. This will separate the mixture into a lower red, organic phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.[17]
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of the denaturing solution used in the initial homogenization. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet with at least 1 ml of 75% ethanol.
-
Vortex the sample and then centrifuge at 7,500 x g for 5 minutes at 4 °C.
-
Remove the ethanol wash and briefly air-dry the RNA pellet. Do not over-dry the pellet as this will make it difficult to dissolve.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
Safety and Handling
Guanidine sulfate is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[12][14] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid generating dust.[12][14] Always consult the Safety Data Sheet (SDS) for complete safety information before use.[12][14][19][20][21]
References
- 1. prepchem.com [prepchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Fluorescence Quenching of Green Fluorescent Protein during Denaturation by Guanidine | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2464247A - Preparation of guanidine sulfates - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. guanidine synthesis - chemicalbook [chemicalbook.com]
- 13. The changes of circular dichroism and fluorescence spectra, and the comparison with inactivation rates of angiotensin converting enzyme in guanidine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Guanidine sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optical properties and denaturation by guanidinium chloride and urea of the adenosine triphosphatase of Micrococcus lysodeikticus. A comparison of four molecular forms of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
